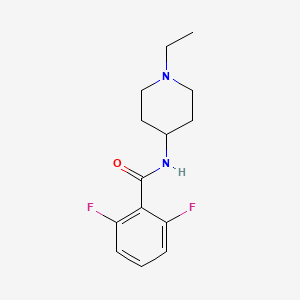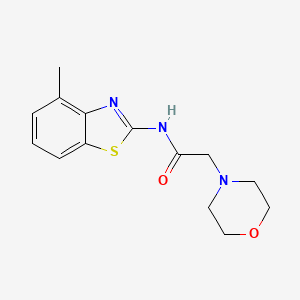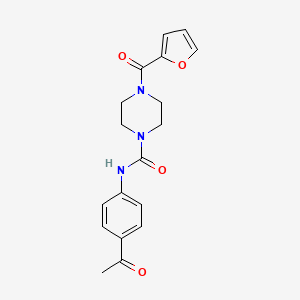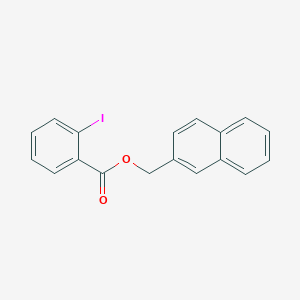![molecular formula C21H17N3O7S B4872335 3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B4872335.png)
3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzoyl group, which is further connected to an amino benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methyl-5-nitrobenzoic acid.
Sulfonation: The nitro compound is then subjected to sulfonation using chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling: The sulfonyl chloride is reacted with 3-aminobenzoic acid in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Amidation: The final step involves the coupling of the sulfonamide intermediate with 3-aminobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 3-[[3-[(2-methyl-5-aminophenyl)sulfamoyl]benzoyl]amino]benzoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 3-aminobenzoic acid and 2-methyl-5-nitrobenzoic acid.
科学的研究の応用
3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Furosemide: A sulfonamide diuretic used to treat edema and hypertension.
Uniqueness
3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of a nitro group, sulfonamide linkage, and benzoyl group provides distinct chemical properties that can be exploited in different applications.
特性
IUPAC Name |
3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S/c1-13-8-9-17(24(28)29)12-19(13)23-32(30,31)18-7-3-4-14(11-18)20(25)22-16-6-2-5-15(10-16)21(26)27/h2-12,23H,1H3,(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOPXGHJYPINGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-furyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4872253.png)

![3,4,9-trimethyl-1-prop-2-enyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4872259.png)

![2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4872276.png)
![4-CHLORO-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4872291.png)

![N-[4-(butylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B4872304.png)
![6-{[3-(Phenylcarbamoyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4872310.png)
![methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4872313.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(3-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4872324.png)
![ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE](/img/structure/B4872337.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B4872345.png)

